2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is a chemical compound characterized by its unique structure and properties. It belongs to the class of organic compounds known as naphthoquinones, which are derived from naphthalene and contain a quinone moiety. The compound has gained attention in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis.
Source: The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, where it is listed under the CAS number 14348-64-2. Its molecular formula is C14H12O3, with a molecular weight of 228.24 g/mol .
Classification: 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is classified as an organic compound within the naphthoquinone subclass. Naphthoquinones are known for their diverse biological activities, including antimicrobial and anticancer properties .
The synthesis of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal can be approached through several methods, often involving the oxidation of naphthalene derivatives. Common synthetic routes include:
For example, one potential synthesis involves the reaction of 2-methylpropionaldehyde with a suitable naphthoquinone precursor under acidic conditions to yield the desired product. The reaction typically requires careful control of temperature and pH to optimize yield and purity.
The molecular structure of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal features a naphthalene ring system with two carbonyl groups (dioxo) at positions 1 and 4. The presence of a methylpropanal side chain at position 2 contributes to its reactivity.
The compound is reactive due to its electrophilic carbonyl groups. It can participate in several types of chemical reactions:
For instance, when treated with nucleophiles such as hydrazine or primary amines, the compound can form hydrazones or imines, respectively. These reactions are valuable for synthesizing more complex organic molecules.
The mechanism of action for 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal primarily involves its reactivity as an electrophile due to the presence of carbonyl groups.
Quantitative analysis of reaction kinetics can be performed using spectroscopic methods to monitor changes in concentration over time.
The compound has potential applications in:
The pharmacophore model of histone deacetylase inhibitors (HDACis) comprises three critical domains: a zinc-binding group (ZBG), a hydrophobic linker, and a surface-binding cap group. Naphthoquinone-based scaffolds serve as innovative cap groups due to their planar aromatic structure and intrinsic bioactivity. These moieties exploit the cap group's role in interacting with the rim of the HDAC catalytic pocket through π-π stacking, hydrophobic interactions, and hydrogen bonding. For instance, hybrid compounds incorporating 1,4-naphthoquinone or menadione caps exhibit enhanced binding to HDAC isoforms via interactions with residues like Phe144, Phe202, and His135 in HDAC6, as evidenced by molecular docking studies [8] [2]. The naphthoquinone cap's redox activity further modulates epigenetic mechanisms by inducing oxidative stress in cancer cells or acting as radical scavengers in neuronal environments [1] [8]. Structural analyses confirm that naphthoquinone cap groups adopt conformations that optimally position the linker and ZBG within the catalytic tunnel, improving inhibitory potency by 3- to 5-fold compared to conventional aryl caps [6] [8].
Table 1: Key Interactions of Naphthoquinone Cap Groups in HDAC Isoforms
HDAC Isoform | Key Residues for Cap Interaction | Interaction Type | Biological Consequence |
---|---|---|---|
HDAC6 | Phe144, Phe202, His135 | π-π stacking, H-bonding | Enhanced catalytic site engagement |
HDAC1 | Phe150, Tyr204 | Hydrophobic, Van der Waals | Increased selectivity for class I HDACs |
HDAC2 | His145, Gly154 | Cation-π, electrostatic | Stabilization of inhibitor-enzyme complex |
HDAC8 | Met274, Phe152 | Hydrophobic pocket inclusion | Modulation of enzyme kinetics |
Quinone-HDAC inhibitor hybrids leverage the bifunctionality of naphthoquinones to simultaneously address cancer and neurodegeneration. In oncology, these compounds induce cytotoxic effects through dual mechanisms: HDAC inhibition disrupts epigenetic regulation, while quinone-mediated redox cycling generates reactive oxygen species (ROS). For example, hybrid compound 6 (menadione-benzamide) exhibits potent cytotoxicity in SH-SY5Y neuroblastoma cells (IC₅₀ = 8.2 μM), surpassing vorinostat by inducing ROS-dependent apoptosis and G₁/S cell cycle arrest [8] [1]. Conversely, in Alzheimer’s disease models, non-toxic hybrids like compound 8 (menadione-mercaptoacetamide) promote neural precursor cell (NPC) differentiation into neurons at 5–10 μM without glial commitment. This neurogenic activity stems from HDAC6-selective inhibition, which reduces tau hyperphosphorylation and enhances tubulin acetylation [8] [3]. The duality of these hybrids is further evidenced by their ability to activate the Nrf2 pathway in neuronal cells, counteracting oxidative stress while retaining pro-apoptotic efficacy in malignant cells [5] [8].
Table 2: Dual Targeting Effects of Representative Quinone-HDAC Hybrids
Compound | Quinone Core | Primary Disease Target | Mechanistic Action | Efficacy Metrics |
---|---|---|---|---|
Compound 6 | Menadione | Cancer (Neuroblastoma) | ROS generation, HDAC1/3 inhibition, apoptosis induction | IC₅₀ = 8.2 μM (SH-SY5Y) |
Compound 8 | Menadione | Neurodegeneration (AD) | HDAC6 inhibition, neuronal differentiation | 70% NPC differentiation at 5 μM |
NCDDNB* | 1,4-Naphthoquinone | Cancer (Prostate) | G₁-phase cell cycle arrest, apoptosis apex at day 5 | IC₅₀ = 2.5 μM (PC-3 cells) |
N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide [1] |
The ZBG is pivotal for HDAC isoform selectivity and metabolic stability. Hydroxamic acids, though potent, suffer from pan-HDAC inhibition and poor pharmacokinetics due to non-specific zinc chelation. Novel ZBGs like salicylamide, trifluoroacetamide, and mercaptoacetamide offer improved selectivity profiles. Salicylamide-based compound 5 chelates Zn²⁺ in HDAC2 via bidentate coordination (phenolic OH and carbonyl oxygen), achieving 15-fold selectivity for class I HDACs (HDAC1/2/3) over class IIb (HDAC6) [10]. Similarly, trifluoroacetamide ZBGs enhance selectivity through electronic effects: the electron-withdrawing trifluoromethyl group increases carbonyl electrophilicity, promoting in situ hydration to a gem-diol that mimics the tetrahedral transition state during substrate hydrolysis. This mechanism, validated for compound 6b, yields IC₅₀ values of 45.7 μM (MCF-7) and 76.7 μM (MDA-MB-231) with minimal toxicity in non-cancerous cells (IC₅₀ = 154.6 μM) [6]. Mercaptoacetamide ZBGs further confer neuroprotective advantages by enabling disulfide bond formation with HDAC6 cysteines, enhancing blood-brain barrier permeability and reducing off-target effects [8] [3]. Computational modeling confirms that ZBG modifications alter hydrogen-bonding networks with residues like Asp267 (HDAC1) or His610 (HDAC6), fine-tuning isoform specificity [2] [10].
Table 3: Zinc-Binding Group Optimization Strategies in Quinone-HDAC Hybrids
ZBG Type | Target HDAC Class | Key Structural Feature | Selectivity Mechanism | Advantages |
---|---|---|---|---|
Salicylamide | Class I (HDAC1/2/3) | Ortho-hydroxyl group | Bidentate Zn²⁺ chelation, H-bond with His145 (HDAC2) | Reduced hepatotoxicity, oral bioavailability |
Trifluoroacetamide | Class I/II | CF₃ group (electron-withdrawing) | Electrophilic carbonyl, gem-diol transition state mimic | Lower cytotoxicity in normal cells |
Mercaptoacetamide | HDAC6 | Thiol group | Disulfide formation with Cys residues | Enhanced brain penetration, neuroprotection |
Benzamide | HDAC1/3 | Shallow pocket-compatible aromatic ring | Selective π-stacking with Phe205 (HDAC3) | Improved metabolic stability |
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: